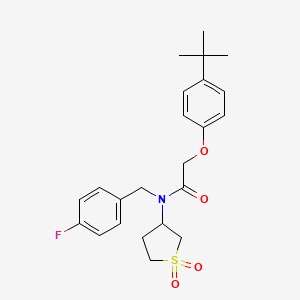![molecular formula C25H16ClN5 B11129333 (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11129333.png)
(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a chlorophenyl group, and a phenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the chlorophenyl and phenyl-pyrazole groups through various coupling reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the original compound.
Scientific Research Applications
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its unique combination of a benzodiazole ring, chlorophenyl group, and phenyl-pyrazole moiety provides distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C25H16ClN5 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C25H16ClN5/c26-20-12-10-17(11-13-20)24-19(16-31(30-24)21-6-2-1-3-7-21)14-18(15-27)25-28-22-8-4-5-9-23(22)29-25/h1-14,16H,(H,28,29)/b18-14- |
InChI Key |
UFGJYIBOHRMBJA-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C(/C#N)\C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129253.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11129260.png)
![7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129266.png)
![4-{[butyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11129274.png)
![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one](/img/structure/B11129278.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129283.png)
![[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11129291.png)
![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11129296.png)
![3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11129303.png)
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11129309.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11129315.png)
![4-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11129329.png)
![2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11129330.png)
